molecular formula C8H5Br2FO2 B1409836 Methyl 2,3-dibromo-4-fluorobenzoate CAS No. 1806327-91-2

Methyl 2,3-dibromo-4-fluorobenzoate

Cat. No.: B1409836
CAS No.: 1806327-91-2
M. Wt: 311.93 g/mol
InChI Key: YBLBFCFLMIWWEY-UHFFFAOYSA-N
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Description

Methyl 2,3-dibromo-4-fluorobenzoate is a chemical compound that belongs to the class of benzoates. It is characterized by the presence of bromine and fluorine atoms attached to a benzoate ester. This compound is a white crystalline powder and is widely used in various fields, including medical, environmental, and industrial research.

Properties

IUPAC Name

methyl 2,3-dibromo-4-fluorobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5Br2FO2/c1-13-8(12)4-2-3-5(11)7(10)6(4)9/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBLBFCFLMIWWEY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C(=C(C=C1)F)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5Br2FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.93 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2,3-dibromo-4-fluorobenzoate typically involves the bromination of methyl 4-fluorobenzoate. The reaction is carried out using bromine in the presence of a catalyst such as iron or aluminum bromide. The reaction conditions include maintaining a temperature range of 0-5°C to control the reaction rate and prevent over-bromination .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified through recrystallization or distillation techniques to remove any impurities .

Chemical Reactions Analysis

Types of Reactions

Methyl 2,3-dibromo-4-fluorobenzoate undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as amines or thiols.

    Reduction Reactions: The compound can be reduced to form the corresponding dibromo-fluorobenzene.

    Oxidation Reactions: The ester group can be oxidized to form the corresponding carboxylic acid.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium amide or thiolates, and the reactions are typically carried out in polar solvents such as dimethyl sulfoxide (DMSO) at elevated temperatures.

    Reduction Reactions: Reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a palladium catalyst are used.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.

Major Products Formed

    Substitution Reactions: Products include substituted benzoates with various functional groups.

    Reduction Reactions: The major product is dibromo-fluorobenzene.

    Oxidation Reactions: The major product is 2,3-dibromo-4-fluorobenzoic acid.

Scientific Research Applications

Methyl 2,3-dibromo-4-fluorobenzoate has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Employed in the study of enzyme interactions and as a probe in biochemical assays.

    Medicine: Investigated for its potential use in drug development and as a building block for pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 2,3-dibromo-4-fluorobenzoate involves its interaction with specific molecular targets. The bromine and fluorine atoms enhance the compound’s reactivity, allowing it to participate in various chemical reactions. The ester group can undergo hydrolysis to release the corresponding acid, which can then interact with biological targets such as enzymes or receptors .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-bromo-4-fluorobenzoate
  • Methyl 2,3-dibromo-4-chlorobenzoate
  • Methyl 2,3-dibromo-4-iodobenzoate

Uniqueness

Methyl 2,3-dibromo-4-fluorobenzoate is unique due to the presence of both bromine and fluorine atoms, which confer distinct chemical properties. The combination of these halogens enhances the compound’s reactivity and stability, making it a valuable intermediate in organic synthesis .

Biological Activity

Methyl 2,3-dibromo-4-fluorobenzoate is a halogenated aromatic compound that has gained attention for its potential biological activities. This article explores its biochemical properties, mechanisms of action, and relevant research findings.

This compound can be synthesized through various organic reactions involving bromination and fluorination of benzoate derivatives. The presence of bromine and fluorine substituents significantly alters its reactivity and interaction with biological systems. These halogen groups enhance the compound's electrophilicity, making it a potential candidate for nucleophilic attack mechanisms in biochemical pathways.

This compound exhibits significant interactions with various biomolecules:

  • Enzyme Interactions : The compound is known to interact with enzymes such as esterases, which catalyze the hydrolysis of ester bonds. This interaction can lead to the cleavage of the ester bond, resulting in the formation of corresponding acids and alcohols.
  • Cellular Effects : It influences cell signaling pathways, gene expression, and cellular metabolism. For example, it may modulate the activity of signaling proteins like kinases and phosphatases, affecting downstream signaling cascades.

The molecular mechanism involves several key interactions:

  • Binding to Enzymes : this compound can bind to specific enzymes or receptors through non-covalent interactions. This binding may inhibit enzyme activity by obstructing substrate access to the active site.
  • Modulation of Signaling Pathways : The compound can activate or inhibit various signaling pathways by interacting with receptors, leading to changes in cellular responses.

Case Studies

Data Table

PropertyDescription
Molecular FormulaC9H6Br2FCO2
Molecular Weight292.95 g/mol
SolubilitySoluble in organic solvents like DCM and EtOAc
Biological ActivitiesAntimicrobial, potential anticancer properties
Mechanism of ActionEnzyme inhibition, modulation of signaling pathways

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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Methyl 2,3-dibromo-4-fluorobenzoate

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